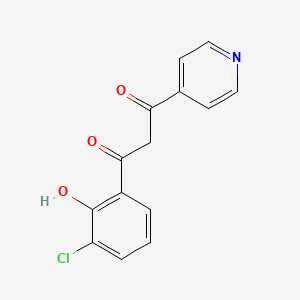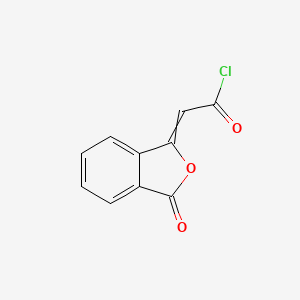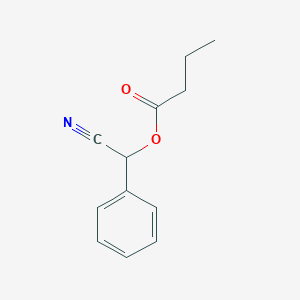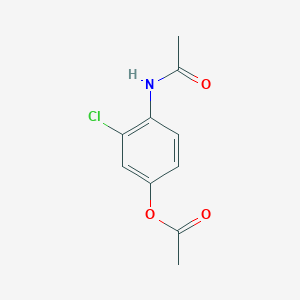![molecular formula C12H10N4O2 B14602345 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one CAS No. 60723-64-0](/img/structure/B14602345.png)
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one is a complex organic compound that features a tetrazole ring and a benzopyran moiety. The tetrazole ring is known for its stability and unique chemical properties, making it a valuable component in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one typically involves the cycloaddition of nitriles and azides to form the tetrazole ring. This reaction is often carried out under mild conditions using catalysts such as triethyl orthoformate and sodium azide . The benzopyran moiety can be introduced through various organic synthesis techniques, including the use of aldehydes and alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly approaches. These methods often utilize water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and benzopyran derivatives, which can be further utilized in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to specific receptors and enzymes. This interaction can lead to the inhibition of certain biological pathways, making it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione: Another tetrazole-containing compound with similar chemical properties.
3-(2-Methyl-2H-tetrazol-5-yl)aniline: Features a tetrazole ring and is used in various chemical applications.
Uniqueness
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one is unique due to its combination of the tetrazole ring and benzopyran moiety.
Propiedades
Número CAS |
60723-64-0 |
|---|---|
Fórmula molecular |
C12H10N4O2 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
3-[2-(2H-tetrazol-5-yl)ethyl]chromen-4-one |
InChI |
InChI=1S/C12H10N4O2/c17-12-8(5-6-11-13-15-16-14-11)7-18-10-4-2-1-3-9(10)12/h1-4,7H,5-6H2,(H,13,14,15,16) |
Clave InChI |
RMOHKLKWLXUHKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CO2)CCC3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)

![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

